Acetic acid;propane-1,3-diamine
Description
Acetic acid;propane-1,3-diamine is a compound formed by the interaction of acetic acid (CH₃COOH) and propane-1,3-diamine (C₃H₁₀N₂), a diamine with two primary amine groups separated by a three-carbon chain. This combination can result in protonated species or coordination complexes, depending on the reaction conditions. Propane-1,3-diamine serves as a versatile building block in organic synthesis, particularly in the formation of Schiff bases (e.g., with ketones or aldehydes) and coordination complexes with metals . Its applications span antimicrobial agents, corrosion inhibitors, and supramolecular chemistry due to its ability to engage in hydrogen bonding and chelation .
Properties
CAS No. |
69112-70-5 |
|---|---|
Molecular Formula |
C7H18N2O4 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c4-2-1-3-5;2*1-2(3)4/h1-5H2;2*1H3,(H,3,4) |
InChI Key |
SNDGSXYUWAVQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of Acrylonitrile: Propane-1,3-diamine can be synthesized by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Direct Reaction: The compound can be prepared by the direct reaction of acetic acid with propane-1,3-diamine under controlled conditions to form the diacetate salt.
Industrial Production Methods
Industrial production of propane-1,3-diamine involves the large-scale amination of acrylonitrile followed by hydrogenation. The resulting propane-1,3-diamine is then reacted with acetic acid to form the diacetate salt. This process is carried out in reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Propane-1,3-diamine can undergo condensation reactions with carboxylic acids to form amides.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Condensation with Carboxylic Acids: This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides.
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base.
Major Products
Amides: Formed from the condensation of propane-1,3-diamine with carboxylic acids.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Building Blocks: Propane-1,3-diamine is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology and Medicine
Antimicrobial Agents: Acetic acid is known for its antimicrobial properties and is used in treating infections.
Industry
Textile Finishing: Used in the synthesis of compounds for textile finishing.
Mechanism of Action
The mechanism of action of acetic acid;propane-1,3-diamine involves the interaction of its amino groups with various molecular targets. In condensation reactions, the amino groups react with carboxylic acids to form amides, which are stable and have various applications . The antimicrobial action of acetic acid is due to its ability to lower the pH and disrupt microbial cell membranes .
Comparison with Similar Compounds
Structural and Chemical Properties
Ethane-1,2-Diamine (Ethylenediamine)
- Chain Length : Shorter (2 carbons), leading to a more rigid structure.
- Hydrogen Bonding : Forms stronger intra- and intermolecular hydrogen bonds due to closer proximity of amine groups.
- Crystallography : Ethane-1,2-diamine derivatives often adopt compact crystal structures, whereas propane-1,3-diamine forms polar, layered arrangements (e.g., in squarate dihydrate crystals) due to its anticonformational flexibility .
Butane-1,4-Diamine (Putrescine)
- Chain Length : Longer (4 carbons), increasing lipophilicity and flexibility.
- Biological Role : Naturally occurring in eukaryotes; less commonly used in synthetic chemistry compared to propane-1,3-diamine.
Pentane-1,3-Diamine
- Applications : Used in Schiff base synthesis but requires longer reaction times compared to propane-1,3-diamine due to steric hindrance .
Table 1: Structural Comparison of Diamines
| Diamine | Chain Length | Key Applications | Hydrogen Bonding Capacity |
|---|---|---|---|
| Ethane-1,2-diamine | 2 carbons | Chelators, polymers, pharmaceuticals | High |
| Propane-1,3-diamine | 3 carbons | Antimicrobials, corrosion inhibitors | Moderate |
| Butane-1,4-diamine | 4 carbons | Natural polyamines, biochemistry | Low |
Antimycobacterial Activity
- Propane-1,3-diamine derivatives exhibit lower MIC values (0.5–2 µg/mL) against Mycobacterium tuberculosis compared to ethane-1,2-diamine analogs (MIC 4–8 µg/mL), indicating superior potency .
- Mechanism : The longer chain may enhance membrane penetration or target binding flexibility.
Cytotoxicity
- Propane-1,3-diamine-linked compounds show higher cytotoxicity (IC₅₀: 10–20 µM) than ethane-1,2-diamine analogs (IC₅₀: 50–100 µM), likely due to increased lipophilicity and unintended interactions with mammalian cells .
Coordination Chemistry
- Propane-1,3-diamine forms flexible ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling diverse geometries. Ethane-1,2-diamine favors rigid, octahedral complexes .
Physicochemical Properties
- Solubility : Propane-1,3-diamine is less water-soluble than ethane-1,2-diamine due to its longer hydrocarbon chain.
- Boiling Point : Ethane-1,2-diamine (117°C) vs. propane-1,3-diamine (~135°C, estimated) .
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